molecular formula C21H24BrN3O3S B4001454 N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4001454
M. Wt: 478.4 g/mol
InChI Key: YOQDVKFLZDTSIS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H24BrN3O3S and its molecular weight is 478.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)-2-{[N-(tetrahydro-2-furanylmethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is 477.07218 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Thiophene derivatives have been synthesized for their potential antibiotic and antibacterial properties, indicating a focus on developing new drugs in this category. For example, a study on heterocyclic synthesis with thiophene-2-carboxamide demonstrates the preparation of various derivatives with applications as antibiotics and agents against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anti-Inflammatory and Antioxidant Activities

Another significant area of research is the exploration of thiophene derivatives for anti-inflammatory and antioxidant activities. A study on acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide highlighted their in vitro effectiveness, comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).

Pharmacological Potential

Further illustrating the versatility of thiophene derivatives, research into their antiarrhythmic, serotonin antagonist, and antianxiety activities has shown promising results. Novel substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide displayed significant pharmacological activities, providing a foundation for future drug development in these areas (Amr et al., 2010).

Chemical Synthesis and Characterization

The synthesis and characterization of thiophene-containing compounds, noted for their anticancer, antibacterial, antiviral, and antioxidant activity, offer insights into the compound's potential applications. For instance, novel thiophene-containing compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been developed, showcasing the thiophene nucleus's role in heterocyclic compound synthesis (Mabkhot et al., 2017).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O3S/c22-13-6-8-14(9-7-13)24-20(27)19-16-4-1-5-17(16)29-21(19)25-18(26)12-23-11-15-3-2-10-28-15/h6-9,15,23H,1-5,10-12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQDVKFLZDTSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 4
N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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